3,6-dichloro-4-(difluoromethyl)pyridazine
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Overview
Description
3,6-Dichloro-4-(difluoromethyl)pyridazine is a heterocyclic compound with the molecular formula C5H2Cl2F2N2. It is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-4-(difluoromethyl)pyridazine typically involves the reaction of appropriate pyridazine derivatives with chlorinating and fluorinating agents. One common method includes the chlorination of 4-(difluoromethyl)pyridazine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-(difluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, oxides, and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
3,6-Dichloro-4-(difluoromethyl)pyridazine has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals such as herbicides, insecticides, and fungicides.
Mechanism of Action
The mechanism of action of 3,6-dichloro-4-(difluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-4-(trifluoromethyl)pyridazine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3,6-Dichloropyridazine: Lacks the difluoromethyl group, making it less versatile in certain applications.
Uniqueness
The difluoromethyl group imparts distinct chemical properties, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Properties
CAS No. |
1783342-90-4 |
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Molecular Formula |
C5H2Cl2F2N2 |
Molecular Weight |
198.98 g/mol |
IUPAC Name |
3,6-dichloro-4-(difluoromethyl)pyridazine |
InChI |
InChI=1S/C5H2Cl2F2N2/c6-3-1-2(5(8)9)4(7)11-10-3/h1,5H |
InChI Key |
HBCBNCBLVKIZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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